N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound belongs to a class of benzenesulfonamide derivatives featuring a pyrazoline core. The pyrazoline ring is substituted at position 1 with an acetyl group and at position 5 with a 4-methylphenyl moiety. Pyrazoline derivatives are widely studied for their anticancer, antimicrobial, and antiviral activities due to their structural versatility and ability to modulate key biological targets .
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-4-6-16(7-5-13)19-12-18(20-22(19)14(2)23)15-8-10-17(11-9-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGTDLGJPQYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent findings.
1. Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
The synthesis typically involves the reaction of suitable precursors that include a pyrazole moiety, which is known for its diverse biological properties. The synthetic route often employs methods such as cyclocondensation and sulfonation to introduce functional groups that enhance biological activity.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The IC50 values observed in these studies indicate significant antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.95 |
| Prostate Cancer | 0.33 |
These values suggest that the compound exhibits a strong inhibitory effect on cancer cell growth, making it a candidate for further development as an anticancer agent .
The mechanism underlying its anticancer activity may involve the modulation of key signaling pathways associated with cancer cell survival and proliferation. Studies utilizing docking simulations have indicated that the compound interacts with specific protein targets involved in tumorigenesis, potentially leading to apoptosis in malignant cells .
3. Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Antibacterial Activity : Preliminary screenings have shown moderate antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Moderate |
- Enzyme Inhibition : The compound has demonstrated promising inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative disease contexts .
4. Case Studies and Research Findings
Several studies have contributed to understanding the biological profile of this compound:
- Anticancer Efficacy : A study published in MDPI evaluated various derivatives of pyrazole compounds, including this compound, highlighting its significant cytotoxicity against multiple cancer cell lines .
- Pharmacological Evaluation : Another investigation focused on the pharmacological behavior associated with similar sulfonamide derivatives, noting their broad spectrum of activity including anti-inflammatory and antitumor effects .
5. Conclusion
This compound represents a promising lead compound with notable biological activities, particularly in anticancer research. Its multifaceted pharmacological profile warrants further exploration through clinical studies and optimization to enhance its therapeutic efficacy.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit potent anticancer properties. Specifically, N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been identified as a potential androgen receptor antagonist. This activity is particularly relevant for treating prostate cancer, where androgen receptor modulation is crucial for therapeutic efficacy. Studies have shown that similar pyrazole derivatives can inhibit the proliferation of prostate cancer cell lines, demonstrating their potential as novel anticancer agents .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors that can be used in therapeutic contexts. For instance, pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammation .
Molecular Docking Studies
Computational studies using molecular docking techniques have suggested that this compound can bind effectively to target proteins involved in disease pathways. These studies provide insights into the binding affinities and interactions at the molecular level, which are crucial for drug design .
Nonlinear Optical Properties
Recent investigations into the nonlinear optical properties of pyrazole derivatives indicate that compounds like this compound may serve as candidates for applications in photonic devices. Their ability to exhibit significant second-order nonlinear optical responses makes them suitable for use in advanced optical materials .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer agent for prostate cancer | Androgen receptor antagonism |
| Anti-inflammatory treatment | Inhibition of cytokines | |
| Molecular Biology | Enzyme inhibitors | Interaction with COX enzymes |
| Molecular docking studies | Binding affinity predictions | |
| Material Science | Nonlinear optical materials | Significant second-order nonlinear response |
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several methanesulfonamide-containing pyrazoline derivatives. Key differences lie in the substituents on the pyrazoline ring and the aryl groups, which influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
Q & A
Q. Basic Research Focus
- HPLC : Use Chromolith columns () with UV detection (λ = 254 nm) to assess purity (>98%) .
- LC-MS : Monitor degradation products (e.g., hydrolysis of the acetyl group) using high-resolution Q-TOF systems .
- Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C (common for sulfonamides).
How can contradictory biological activity data between in vitro and in vivo models be addressed?
Advanced Research Focus
Discrepancies may arise from pharmacokinetic factors:
- Solubility : Use DMSO/PBS mixtures () to improve aqueous solubility for in vitro assays .
- Metabolic stability : Perform hepatic microsome assays (e.g., human S9 fraction) to identify metabolic hotspots (e.g., acetyl group hydrolysis) .
- Formulation : Encapsulate in liposomes () to enhance bioavailability in rodent models .
What computational methods predict the binding affinity of this compound to therapeutic targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with COX-2 (PDB: 5IKT).
- MD simulations : GROMACS simulations (50 ns) assess stability of sulfonamide hydrogen bonds with Arg120 .
- ADMET prediction : SwissADME estimates logP (~3.5) and CNS permeability, critical for neurotargets .
How does the electronic environment of the pyrazoline ring influence spectroscopic characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
